![molecular formula C22H14F2N6O2S B2471188 N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phényl)-2,4-difluorobenzènesulfonamide CAS No. 895002-68-3](/img/structure/B2471188.png)
N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phényl)-2,4-difluorobenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H14F2N6O2S and its molecular weight is 464.45. The purity is usually 95%.
BenchChem offers high-quality 2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticancéreuses
Des recherches ont montré que les dérivés de ce composé possèdent un potentiel anticancéreux. Plus précisément, le composé 10j, portant un groupe 2,4-difluoro sur la partie phényle, a montré des effets cytotoxiques adéquats .
Activité antimicrobienne
Le même composé a été étudié pour ses propriétés antimicrobiennes. Comprendre son mécanisme d'action et ses applications potentielles dans la lutte contre les infections bactériennes et fongiques est crucial .
Effets analgésiques et anti-inflammatoires
Les dérivés de triazolothiadiazine ont été explorés comme analgésiques et anti-inflammatoires potentiels. L'étude de leur efficacité dans la gestion de la douleur et la modulation de l'inflammation est un domaine de recherche actif .
Propriétés antioxydantes
L'activité antioxydante du composé est intéressante en raison de son rôle potentiel dans la protection des cellules contre le stress oxydatif. Des études supplémentaires sont nécessaires pour élucider ses mécanismes et ses implications thérapeutiques .
Applications antivirales
Des chercheurs ont examiné le potentiel antiviral de composés apparentés. L'étude de la capacité de ce composé à inhiber la réplication ou l'entrée virale pourrait conduire à de nouvelles thérapies antivirales .
Inhibiteurs enzymatiques
Les inhibiteurs enzymatiques jouent un rôle crucial dans la conception de médicaments. Ce composé a été étudié comme inhibiteur de l'anhydrase carbonique, inhibiteur de la cholinestérase, inhibiteur de la phosphatase alcaline, agent anti-lipase et inhibiteur de l'aromatase . Comprendre ses interactions avec des enzymes spécifiques est essentiel pour le développement de médicaments.
En résumé, le N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phényl)-2,4-difluorobenzènesulfonamide est prometteur dans divers domaines thérapeutiques. Les chercheurs continuent d'explorer sa relation structure-activité et sa pharmacocinétique in silico pour développer des médicaments ciblés pour des maladies multifonctionnelles . Si vous avez besoin de plus de détails ou si vous avez des questions supplémentaires, n'hésitez pas à demander ! 😊
Mécanisme D'action
Target of Action
The compound’s primary targets are the c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancer .
Mode of Action
The compound interacts with its targets by binding to the c-Met and VEGFR-2 proteins, inhibiting their activity . This interaction results in the inhibition of the growth of cancer cells in a dose-dependent manner . The compound’s mode of action is similar to that of the lead compound foretinib .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the signaling pathways that promote cell growth and survival, leading to the inhibition of cancer cell proliferation .
Pharmacokinetics
The compound’s excellent antiproliferative activities against various cancer cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It inhibits the growth of A549 cells in the G0/G1 phase and induces late apoptosis of these cells . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
Propriétés
IUPAC Name |
2,4-difluoro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2N6O2S/c23-16-6-8-20(18(24)12-16)33(31,32)29-17-5-1-3-14(11-17)19-7-9-21-26-27-22(30(21)28-19)15-4-2-10-25-13-15/h1-13,29H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPNBHQSHBFOSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
methanone](/img/structure/B2471105.png)
![N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B2471106.png)
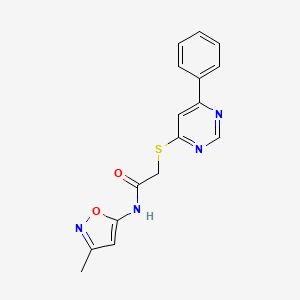
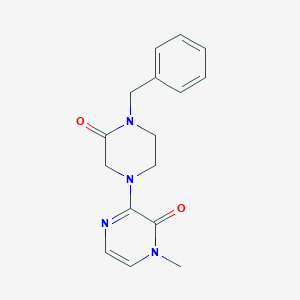
![N-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2471109.png)
![N-(3,4-dichlorophenyl)-N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amine](/img/structure/B2471110.png)
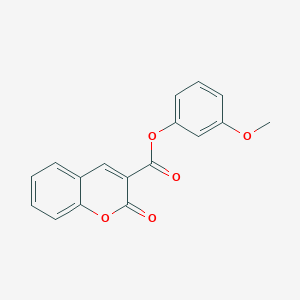
![2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2471117.png)
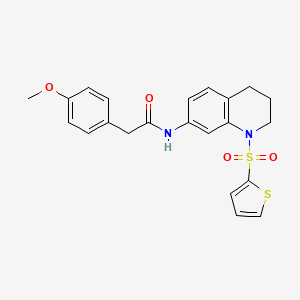
![3-(4-Methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-{[4-(furan-3-yl)phenyl]methyl}oxane-4-carboxamide](/img/structure/B2471124.png)

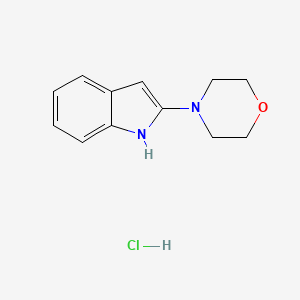
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B2471128.png)
